molecular formula C15H21N B3032461 2-(Adamantan-1-yl)-4-methyl-1H-pyrrole CAS No. 1914148-52-9

2-(Adamantan-1-yl)-4-methyl-1H-pyrrole

Cat. No. B3032461
CAS RN: 1914148-52-9
M. Wt: 215.33
InChI Key: SAAUJPCIJVBKHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantan-1-yl derivatives is described in several papers. For instance, an improved method for obtaining 2-(Adamantan-1-yl)imidazo[1,2-a]pyridine is presented, which involves heating 2-aminopyridine with bromomethyl (adamantan-1-yl) ketone in ethyl acetate, followed by boiling the alkylation product in acetic acid . Additionally, the synthesis of quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides and their subsequent reduction to form substituted piperidines is discussed . These methods provide a foundation for understanding the synthetic routes that could potentially be applied to the synthesis of "2-(Adamantan-1-yl)-4-methyl-1H-pyrrole."

Molecular Structure Analysis

The molecular structure and vibrational frequencies of various adamantan-1-yl derivatives have been investigated using computational methods such as DFT/B3LYP and Gaussian09 software package . These studies include the analysis of HOMO and LUMO, which are crucial for understanding the charge transfer within the molecules. The geometrical parameters calculated from these studies are in agreement with XRD data, suggesting that similar computational methods could be used to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

The chemical reactivity and potential reactions of adamantan-1-yl derivatives are explored in the literature. For example, the bromination of adamantylimidazo-[1,2-a]pyridines and their participation in the Ritter reaction are described . These reactions demonstrate the typical chemical properties of these compounds and provide insights into the types of chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantan-1-yl derivatives, such as dipole moment, polarizability, and hyperpolarizability, are calculated to gain a better understanding of the compounds . The molecular electrostatic potential surface and contour maps are also determined to predict the reactivity and reactive sites on the molecules . These properties are essential for assessing the potential applications of "this compound" in various fields, including its use as a bioactive agent or in nonlinear optical applications.

Scientific Research Applications

Anion Recognition and Complex Formation

Adamantane-dipyrromethane receptors, which include compounds structurally related to 2-(Adamantan-1-yl)-4-methyl-1H-pyrrole, have been studied for their ability to form complexes with various anions. These complexes are formed through hydrogen bonding, and the stability constants are influenced by the anion basicity and the geometry of the receptors. Such properties are crucial in anion recognition applications (Alešković et al., 2010).

Synthesis and Structural Analysis

The synthesis of compounds like this compound and their structural analysis has been a subject of research. For example, certain adamantly derivatives of N-Aryl substituted 3-Hydroxy-2-methylpyridine-4-ones were synthesized and characterized, emphasizing the importance of structural analysis in understanding the properties of such compounds (Petrović Peroković et al., 2013).

Antibacterial and Antifungal Properties

Adamantylated pyrimidines, closely related to the adamantan-1-yl moiety in this compound, have been synthesized and evaluated for their antimicrobial properties. These studies show significant anticancer and antimicrobial properties, highlighting the potential of these compounds in medical research and pharmaceutical applications (Orzeszko et al., 2004).

Polymerization and Material Science

In material science, the polymerization of related compounds like 5-(1-Adamantyloxy)-2H-pyrrole-2-one has been explored. The study of polymerization and the resultant photochemical properties are significant for developing new materials with specific characteristics (Wilson, 1976).

Reaction Mechanisms and Chemical Transformations

The reaction mechanisms involving adamantan-1-yl compounds are key areas of research. Studies have focused on the synthesis and transformations of these compounds under various conditions, providing insights into their reactivity and potential applications in chemical synthesis (Trofimov et al., 2008).

Mechanism of Action

Target of Action

For instance, some adamantyl derivatives of polynitrogen heterocycles have shown inhibitory activity against H1N1 influenza A viruses . The specific targets for this compound need further investigation.

Mode of Action

Adamantyl-substituted compounds have been observed to react with nitrogen, oxygen, and sulfur nucleophiles, leading to halogen substitution products

Biochemical Pathways

For example, adamantane-functionalized phthalimide scaffolds have been suggested as pathways to supramolecular interactions and drug discovery

Pharmacokinetics

Adamantane derivatives, in general, are known for their lipophilicity and rigid structure , which could influence their bioavailability and pharmacokinetic behavior. Detailed pharmacokinetic studies would be necessary to fully understand these properties for this specific compound.

Result of Action

Some adamantyl derivatives have shown high inhibitory activity against h1n1 influenza a viruses . The specific molecular and cellular effects of this compound would require further investigation.

Action Environment

The adamantane moiety is known for its high stability in various conditions

Biochemical Analysis

Biochemical Properties

2-(Adamantan-1-yl)-4-methyl-1H-pyrrole plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The adamantane group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. This compound has been shown to interact with enzymes such as cytochrome P450s, which are involved in oxidative metabolism . The interaction with these enzymes can lead to the formation of various metabolites, influencing the overall metabolic pathways in which the compound is involved.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of nuclear receptors such as Nur77, which plays a role in cell survival and apoptosis . By interacting with these receptors, this compound can induce changes in gene expression, leading to altered cellular functions. Additionally, its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The adamantane moiety provides a stable scaffold that can fit into hydrophobic pockets of proteins, facilitating enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and nuclear receptors, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical biomolecules.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The compound can also undergo conjugation reactions, such as glucuronidation, which facilitate its excretion from the body. The metabolic pathways of the compound can influence its overall pharmacokinetic properties and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. The compound can readily diffuse across cell membranes and accumulate in lipid-rich tissues . It can also interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The localization of the compound within specific tissues can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression.

properties

IUPAC Name

2-(1-adamantyl)-4-methyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-10-2-14(16-9-10)15-6-11-3-12(7-15)5-13(4-11)8-15/h2,9,11-13,16H,3-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAUJPCIJVBKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218190
Record name 1H-Pyrrole, 4-methyl-2-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1914148-52-9
Record name 1H-Pyrrole, 4-methyl-2-tricyclo[3.3.1.13,7]dec-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914148-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 4-methyl-2-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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